

# Physical characteristics of 1,2-Propanediol diformate

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## Compound of Interest

Compound Name: 1,2-Propanediol diformate

CAS No.: 53818-14-7

Cat. No.: B1605110

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An In-depth Technical Guide to the Physical Characteristics of **1,2-Propanediol Diformate**

## Introduction

**1,2-Propanediol diformate** (PGDF), also known as propane-1,2-diyl diformate, is a diester of propylene glycol and formic acid. Its unique combination of a short alkyl chain and two polar formate groups imparts a set of physical properties that make it a compound of interest for professionals in drug development, chemical synthesis, and materials science. Its potential utility as a solvent, a plasticizer, or a chemical intermediate necessitates a thorough understanding of its fundamental physicochemical characteristics. The behavior of a substance in a formulation, its interaction with biological systems, and the safety parameters for its handling are all dictated by these properties.

This technical guide provides a comprehensive overview of the core physical characteristics of **1,2-Propanediol diformate**. Moving beyond a simple tabulation of data, this document delves into the causality behind these properties, offers standardized protocols for their experimental determination, and contextualizes their importance for scientific and research applications. The

information is grounded in authoritative data to ensure trustworthiness and accuracy for the scientific community.

## Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation upon which all other physical data is built. The molecular structure, in particular, dictates the intermolecular forces that govern its physical state, solubility, and thermal properties.

Table 1: Chemical Identifiers for **1,2-Propanediol Diformate**

Identifier	Value	Source
Chemical Name	1,2-Propanediol diformate	[1][2]
CAS Number	53818-14-7	[1][3][4]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>4</sub>	[1][3][4]
Molecular Weight	132.11 g/mol	[1][3]
SMILES	CC(COC=O)OC=O	[1][3]
InChIKey	DUYOHDPGXMPKOD- UHFFFAOYSA-N	[2][3][4]

The structure of PGDF features a central three-carbon propylene backbone with formate esters at the 1 and 2 positions. The presence of two carbonyl groups and two ester oxygen atoms introduces significant polarity, while the methyl group provides a small region of non-polarity. The central carbon atom is a chiral center, meaning PGDF can exist as two distinct enantiomers, although it is commonly supplied as a racemic mixture.

## Core Physicochemical Properties

The macroscopic properties of a substance are a direct consequence of its molecular structure. For researchers, these values are critical for everything from calculating molar concentrations to designing safe and stable formulations.

Table 2: Summary of Key Physical Properties of **1,2-Propanediol Diformate**

Property	Value	Method/Conditions	Source
Physical State	Liquid	Assumed at 25°C, 1 atm	-
Density	1.136 g/cm <sup>3</sup>	Not Specified	[1]
Boiling Point	116 °C	Not Specified (likely reduced pressure)	[1]
75.35 °C (348.50 K)	At 2.00 kPa	[3]	
182.37 °C (455.52 K)	Joback Method (Prediction)	[3]	
Melting Point	-13.58 °C (259.57 K)	Joback Method (Prediction)	[3]
LogP (Octanol/Water)	-0.279	Crippen Method (Prediction)	[3]
Water Solubility (log <sub>10</sub> S)	0.25 (S in mol/L)	Crippen Method (Prediction)	[3]

## Density

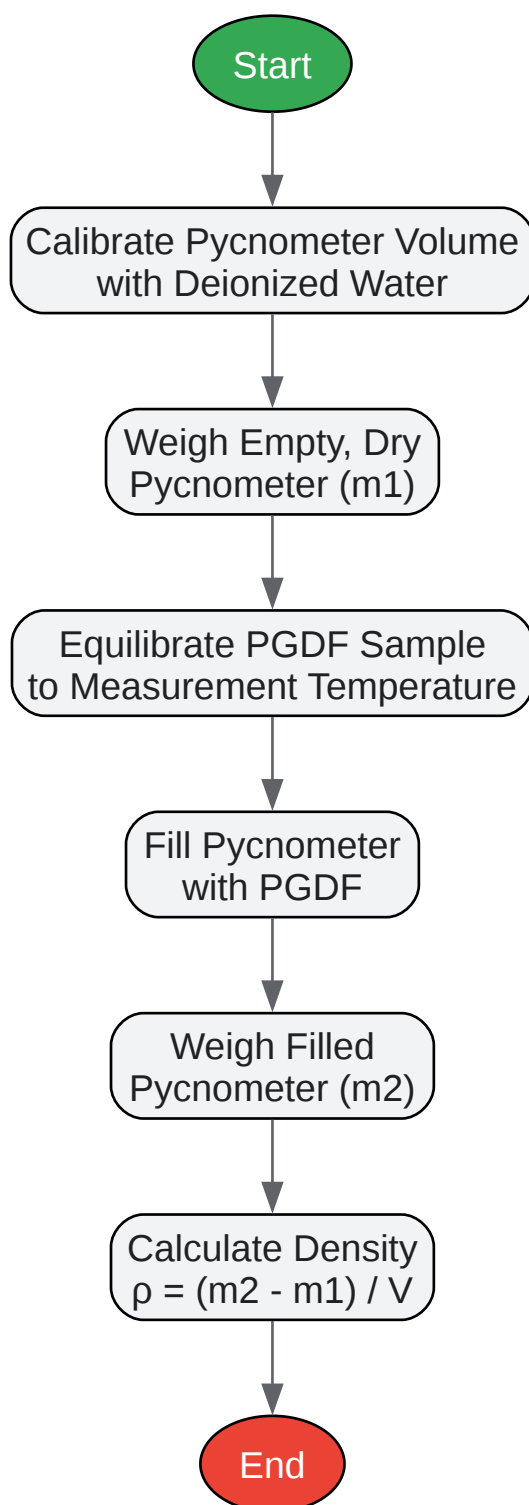
Density is a fundamental property essential for converting mass to volume, which is a constant requirement in laboratory work for preparing solutions and formulations. The experimental value of 1.136 g/cm<sup>3</sup> indicates that PGDF is denser than water.[1]

Insight for Researchers: In drug development, the density of an excipient like PGDF is critical for ensuring dose uniformity in liquid formulations and for managing manufacturing processes such as mixing and filling. It also influences the stability of emulsions and suspensions.

This protocol provides a self-validating method for accurately determining the density of a liquid sample.

- **Calibration:** Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it. Use the standard density of water at that temperature to determine the exact volume of the pycnometer.

- Sample Preparation: Ensure the PGDF sample is free of air bubbles and has equilibrated to the desired measurement temperature (e.g., 25°C) in a water bath.
- Measurement:
  - Weigh the clean, dry, and empty pycnometer ( $m_1$ ).
  - Fill the pycnometer with the temperature-equilibrated PGDF, ensuring no air bubbles are trapped.
  - Weigh the filled pycnometer ( $m_2$ ).
- Calculation: Calculate the density ( $\rho$ ) using the formula:  $\rho = (m_2 - m_1) / V$ , where  $V$  is the calibrated volume of the pycnometer.
- Validation: Repeat the measurement at least three times. The standard deviation of the results should be below a pre-defined threshold (e.g.,  $\pm 0.001 \text{ g/cm}^3$ ) to ensure precision.



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Caption: Workflow for Density Determination using a Pycnometer.

## Thermal Properties

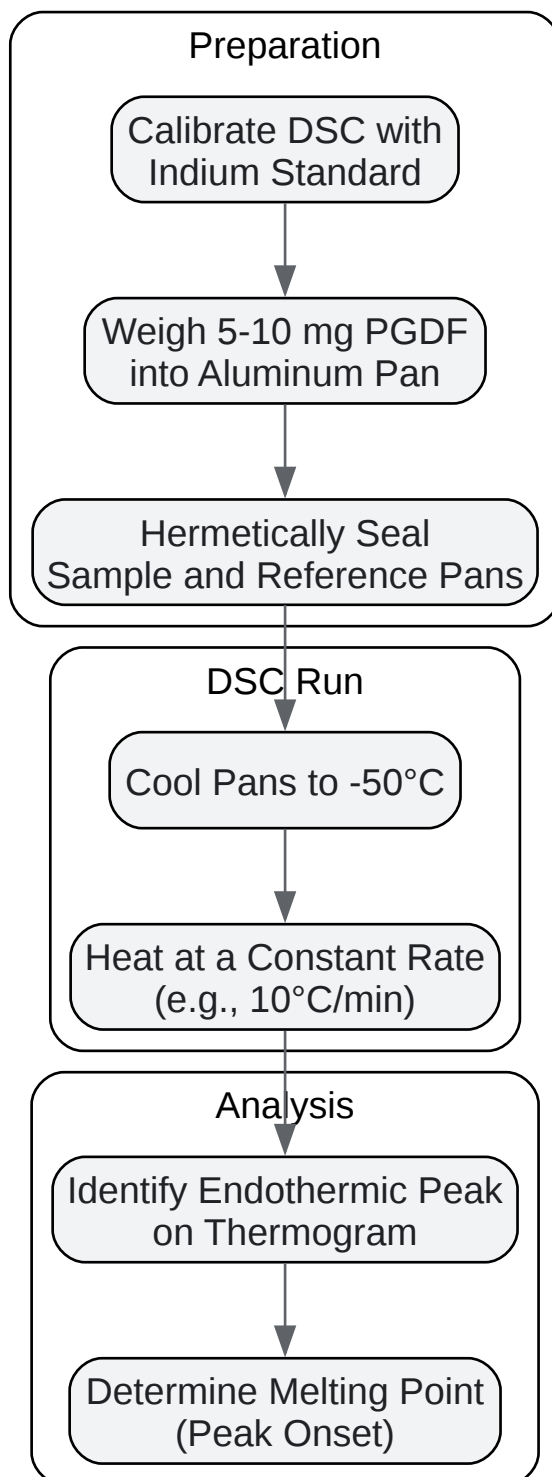
The boiling and melting points define the temperature range in which a compound exists as a liquid. This is crucial for handling, storage, purification (distillation), and assessing thermal stability.

- **Boiling Point:** There is a notable variance in the reported boiling points. The value of 116 °C is likely an experimental measurement at reduced pressure.[1] The NIST Webbook provides a precise experimental data point of 75.35 °C at 2.00 kPa.[3] In contrast, the Joback method, a group contribution estimation, predicts a normal boiling point (at atmospheric pressure) of 182.37 °C.[3] This highlights the critical importance of noting the pressure at which a boiling point is measured. For practical purposes, the experimental data should be prioritized, while the predicted value offers a useful estimate for behavior at standard pressure.
- **Melting Point:** The predicted melting point of -13.58 °C suggests that PGDF remains liquid under standard refrigeration conditions but may freeze in colder environments.[3] This is a key consideration for global logistics and storage of the material.

DSC is a highly accurate thermoanalytical technique for determining melting points and other thermal transitions.

- **Instrument Calibration:** Calibrate the DSC instrument's temperature and heat flow scales using certified reference materials (e.g., Indium).
- **Sample Preparation:** Hermetically seal a small, precisely weighed amount of PGDF (typically 5-10 mg) into an aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.
- **Thermal Program:**
  - Cool the sample to a temperature well below the expected melting point (e.g., -50 °C).
  - Heat the sample at a controlled, constant rate (e.g., 10 °C/min) through its melting transition.
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

- Validation: The sharpness of the melting peak provides an indication of purity. Impurities typically lead to a broader melting range and a depressed melting point.



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Caption: Workflow for Melting Point Determination via DSC.

## Solubility and Partitioning Behavior

For drug development professionals, solubility and partitioning are paramount. They govern how a compound behaves in aqueous and lipid environments, providing insights into its potential as a solvent for drug formulations and its likely ADME (absorption, distribution, metabolism, and excretion) properties.

### Aqueous Solubility

The predicted  $\text{Log}_{10}S$  (where  $S$  is solubility in mol/L) of 0.25 suggests that PGDF is reasonably soluble in water.[3] This is expected, as the two polar formate groups can engage in hydrogen bonding with water molecules, largely overcoming the hydrophobicity of the three-carbon backbone.

Insight for Researchers: A compound with good aqueous solubility is often desirable as a solvent or co-solvent in parenteral (injectable) drug formulations, as it can help dissolve poorly soluble active pharmaceutical ingredients (APIs).

### Octanol-Water Partition Coefficient (LogP)

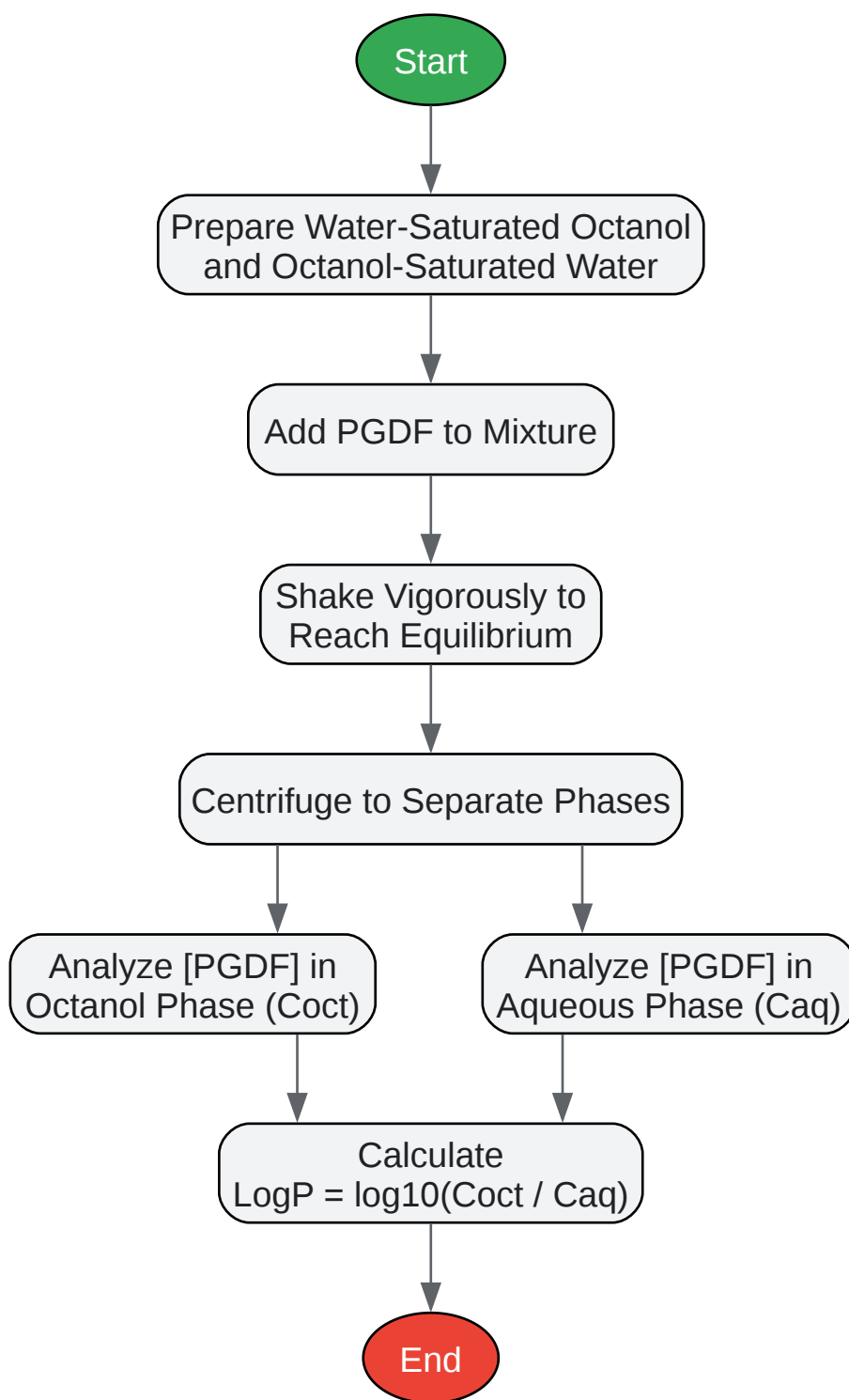
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted LogP value for PGDF is -0.279.[3] A negative LogP value indicates that the compound is preferentially partitioned into the aqueous phase over the lipid-like octanol phase, classifying it as hydrophilic.

Insight for Researchers: LogP is a critical parameter in early-stage drug discovery and development. According to Lipinski's Rule of Five, compounds with very high LogP values often have poor absorption. The hydrophilic nature of PGDF suggests it would have low potential for bioaccumulation in fatty tissues and would be readily cleared from the body if absorbed.

This is the gold-standard method for experimentally determining LogP.

- **Phase Preparation:** Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents and allowing the phases to separate overnight. This ensures thermodynamic equilibrium.

- **Sample Addition:** Prepare a dilute solution of PGDF in one of the phases (typically the one in which it is more soluble).
- **Equilibration:** Combine known volumes of the PGDF solution and the other pre-saturated phase in a flask. Shake the flask vigorously for a set period to allow the PGDF to partition between the two layers until equilibrium is reached.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.
- **Concentration Analysis:** Carefully sample each phase and determine the concentration of PGDF ( $C_{\text{octanol}}$  and  $C_{\text{water}}$ ) using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- **Calculation:** Calculate LogP using the formula:  $\text{LogP} = \log_{10}(C_{\text{octanol}} / C_{\text{water}})$ .



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Caption: Workflow for LogP Determination via Shake-Flask Method.

## Spectroscopic Profile

While detailed spectra require experimental acquisition, the molecular structure of PGDF allows for the confident prediction of its key spectroscopic features. This information is indispensable for quality control, structural confirmation, and reaction monitoring.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the methyl (CH<sub>3</sub>) protons, a multiplet for the methine (CH) proton, a multiplet for the methylene (CH<sub>2</sub>) protons, and two singlets for the non-equivalent formate (CHO) protons.
- <sup>13</sup>C NMR: The carbon NMR spectrum should display five unique signals corresponding to the methyl carbon, the methine carbon, the methylene carbon, and the two carbonyl carbons of the formate groups.
- IR Spectroscopy: The infrared spectrum will be dominated by strong, sharp absorption bands around 1720-1740 cm<sup>-1</sup>, which are characteristic of the C=O stretch in esters. Additional strong bands corresponding to C-O stretching will be present in the 1100-1300 cm<sup>-1</sup> region.
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M<sup>+</sup>) at m/z = 132. The spectrum would also exhibit characteristic fragmentation patterns resulting from the loss of formate groups or other neutral fragments. The NIST Chemistry WebBook confirms the availability of mass spectrum data for this compound.[\[4\]](#)

## Conclusion

**1,2-Propanediol diformate** is a hydrophilic, polar liquid that is denser than water. Its physical properties, including a predicted normal boiling point near 182 °C and good aqueous solubility, are a direct result of its diester structure. The data presented in this guide, from fundamental identifiers to experimental protocols, provides researchers, scientists, and drug development professionals with the necessary information to effectively utilize, handle, and study this compound. An understanding of these characteristics is not merely academic; it is a prerequisite for innovative formulation design, robust process development, and ensuring the safety and efficacy of next-generation chemical and pharmaceutical products.

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